molecular formula C13H17N3O2S2 B2557716 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396888-41-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2557716
CAS No.: 1396888-41-7
M. Wt: 311.42
InChI Key: OOTOKQSUKCYFIG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.42. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S, with a molecular weight of 324.4 g/mol. The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its potential in medicinal chemistry.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in various signaling pathways. The thiadiazole ring may facilitate binding to these targets, while the side chains modulate its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiadiazole compounds against Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Activity Against
132.6Staphylococcus aureus
247.5Escherichia coli

These findings suggest that this compound could potentially exhibit similar antimicrobial effects, warranting further investigation.

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that certain compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure may allow it to interfere with critical signaling pathways in cancer cells.

Anti-inflammatory Properties

Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized thiadiazole derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results indicated that modifications in the side chains significantly influenced the activity levels.
  • Anticancer Evaluation : In a study focusing on various thiadiazole compounds, several derivatives demonstrated potent cytotoxic effects against human cancer cell lines, suggesting that structural variations can enhance biological activity.
  • Mechanistic Studies : Investigations into the binding interactions between thiadiazole derivatives and target proteins revealed insights into their mode of action, highlighting potential pathways for drug development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-13(18,5-6-19-2)8-14-12(17)9-3-4-10-11(7-9)16-20-15-10/h3-4,7,18H,5-6,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTOKQSUKCYFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC2=NSN=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.